molecular formula C10H7FN2O2 B11897103 6-Fluoro-5-methyl-8-nitroquinoline

6-Fluoro-5-methyl-8-nitroquinoline

Cat. No.: B11897103
M. Wt: 206.17 g/mol
InChI Key: NTCOEHIAKAOXOF-UHFFFAOYSA-N
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Description

6-Fluoro-5-methyl-8-nitroquinoline is a fluorinated quinoline derivative. Quinolines are nitrogen-containing heterocyclic compounds that have significant applications in medicinal chemistry due to their diverse biological activities. The incorporation of fluorine into the quinoline structure often enhances its biological activity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-5-methyl-8-nitroquinoline typically involves the fluorination of quinoline derivatives. One common method is the direct fluorination of 6-methoxyquinoline, which can yield various fluorinated products, including 6-fluoroquinoline . The reaction conditions often involve the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperatures and solvents like acetonitrile .

Industrial Production Methods: Industrial production of fluorinated quinolines may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of industrial synthesis .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-5-methyl-8-nitroquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Fluoro-5-methyl-8-nitroquinoline involves its interaction with biological targets such as enzymes and DNA. The fluorine atom enhances the compound’s ability to penetrate cell membranes and bind to active sites of enzymes, inhibiting their function. The nitro group can undergo reduction to form reactive intermediates that can interact with DNA, leading to potential anticancer effects .

Comparison with Similar Compounds

Uniqueness: 6-Fluoro-5-methyl-8-nitroquinoline is unique due to the combined presence of fluorine, methyl, and nitro groups, which confer enhanced biological activity, stability, and versatility in chemical reactions compared to its analogs .

Properties

Molecular Formula

C10H7FN2O2

Molecular Weight

206.17 g/mol

IUPAC Name

6-fluoro-5-methyl-8-nitroquinoline

InChI

InChI=1S/C10H7FN2O2/c1-6-7-3-2-4-12-10(7)9(13(14)15)5-8(6)11/h2-5H,1H3

InChI Key

NTCOEHIAKAOXOF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C2=C1C=CC=N2)[N+](=O)[O-])F

Origin of Product

United States

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